rac-tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate
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Overview
Description
rac-tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate: is a synthetic organic compound characterized by its complex bicyclic structure. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its unique structure, which includes a pyrrolidine ring fused to a tetrahydropyran ring, makes it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Tetrahydropyran Ring Formation: The tetrahydropyran ring is then formed by an intramolecular cyclization reaction, often facilitated by acid or base catalysis.
Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This is typically done by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the pyrrolidine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group of the carbamate, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or THF.
Substitution: Amines, alcohols, often in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Carbamate derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, rac-tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Studies may focus on its efficacy, selectivity, and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate
- tert-butyl N-[(3aS,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate
Uniqueness
rac-tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate is unique due to its racemic mixture, which contains both enantiomers. This racemic nature can influence its biological activity and pharmacokinetics, making it distinct from its individual enantiomers. The presence of both enantiomers can lead to different interactions with chiral biological targets, potentially resulting in varied therapeutic effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2714411-97-7 |
---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
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